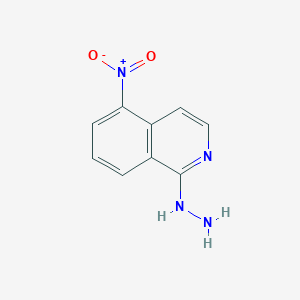![molecular formula C23H35ClFNO B13662531 Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is a complex organic compound with the molecular formula C23H35ClFNO and a molecular weight of 395.98 g/mol . This compound is known for its unique structural features, which include a spirocyclic framework and a fluorophenoxy group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable naphthalene derivative with a piperidine moiety under acidic conditions.
Introduction of the propyl chain: The propyl chain is introduced via a nucleophilic substitution reaction using a propyl halide.
Attachment of the fluorophenoxy group: The final step involves the reaction of the intermediate with 4-fluorophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the propyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group is believed to play a crucial role in binding to these targets, while the spirocyclic core provides structural stability. The exact pathways and molecular interactions are still under investigation .
類似化合物との比較
Similar Compounds
- (4aR,8aR)-1’-(3-(4-Fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
Trans-1’-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is unique due to its spirocyclic structure and the presence of a fluorophenoxy group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
分子式 |
C23H35ClFNO |
|---|---|
分子量 |
396.0 g/mol |
IUPAC名 |
(4aR,8aR)-1'-[3-(4-fluorophenoxy)propyl]spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C23H34FNO.ClH/c24-21-6-8-22(9-7-21)26-17-3-14-25-15-12-23(13-16-25)11-10-19-4-1-2-5-20(19)18-23;/h6-9,19-20H,1-5,10-18H2;1H/t19-,20-;/m1./s1 |
InChIキー |
QOJSMNYGVUBLRW-GZJHNZOKSA-N |
異性体SMILES |
C1CC[C@@H]2CC3(CC[C@H]2C1)CCN(CC3)CCCOC4=CC=C(C=C4)F.Cl |
正規SMILES |
C1CCC2CC3(CCC2C1)CCN(CC3)CCCOC4=CC=C(C=C4)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)




![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)








